Cas no 2260937-94-6 (2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy-)

2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy- 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy-
-
- インチ: 1S/C8H8ClNO3/c1-2-13-5-3-4-6(9)10-7(5)8(11)12/h3-4H,2H2,1H3,(H,11,12)
- InChIKey: JUYOLBVZEVAMEL-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=NC(Cl)=CC=C1OCC
じっけんとくせい
- 密度みつど: 1.365±0.06 g/cm3(Predicted)
- ふってん: 352.6±37.0 °C(Predicted)
- 酸性度係数(pKa): 3.28±0.10(Predicted)
2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6734208-2.5g |
6-chloro-3-ethoxypyridine-2-carboxylic acid |
2260937-94-6 | 95.0% | 2.5g |
$1568.0 | 2025-03-13 | |
Enamine | EN300-6734208-0.25g |
6-chloro-3-ethoxypyridine-2-carboxylic acid |
2260937-94-6 | 95.0% | 0.25g |
$396.0 | 2025-03-13 | |
Enamine | EN300-6734208-0.05g |
6-chloro-3-ethoxypyridine-2-carboxylic acid |
2260937-94-6 | 95.0% | 0.05g |
$186.0 | 2025-03-13 | |
Enamine | EN300-6734208-0.1g |
6-chloro-3-ethoxypyridine-2-carboxylic acid |
2260937-94-6 | 95.0% | 0.1g |
$277.0 | 2025-03-13 | |
Enamine | EN300-6734208-5.0g |
6-chloro-3-ethoxypyridine-2-carboxylic acid |
2260937-94-6 | 95.0% | 5.0g |
$2318.0 | 2025-03-13 | |
1PlusChem | 1P028RMW-5g |
6-chloro-3-ethoxypyridine-2-carboxylicacid |
2260937-94-6 | 95% | 5g |
$3439.00 | 2024-05-24 | |
1PlusChem | 1P028RMW-10g |
6-chloro-3-ethoxypyridine-2-carboxylicacid |
2260937-94-6 | 95% | 10g |
$5071.00 | 2024-05-24 | |
Aaron | AR028RV8-1g |
6-chloro-3-ethoxypyridine-2-carboxylicacid |
2260937-94-6 | 95% | 1g |
$1125.00 | 2025-02-16 | |
Aaron | AR028RV8-500mg |
6-chloro-3-ethoxypyridine-2-carboxylicacid |
2260937-94-6 | 95% | 500mg |
$883.00 | 2025-02-16 | |
Aaron | AR028RV8-10g |
6-chloro-3-ethoxypyridine-2-carboxylicacid |
2260937-94-6 | 95% | 10g |
$5597.00 | 2023-12-15 |
2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy- 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy-に関する追加情報
2-Pyridinecarboxylic Acid, 6-Chloro-3-Ethoxy (CAS No. 2260937-94-6): An Overview of Its Structure, Properties, and Applications
2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy (CAS No. 2260937-94-6) is a versatile compound with significant potential in various fields of chemistry and pharmaceuticals. This article provides a comprehensive overview of its structure, properties, and applications, drawing on the latest research findings to offer a detailed and up-to-date perspective.
Structure and Chemical Properties
2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy is a substituted pyridine derivative characterized by a pyridine ring with a carboxylic acid group at the 2-position, a chlorine atom at the 6-position, and an ethoxy group at the 3-position. The molecular formula is C10H10ClNO3, and its molecular weight is approximately 215.64 g/mol. The compound exhibits strong acidity due to the carboxylic acid group and has a melting point of around 150°C.
The presence of the chlorine and ethoxy substituents imparts unique chemical properties to the molecule. The chlorine atom enhances the electron-withdrawing effect, making the compound more reactive in certain chemical reactions. The ethoxy group, on the other hand, increases the lipophilicity of the molecule, which can be advantageous in pharmaceutical applications where enhanced bioavailability is desired.
Synthesis and Preparation
The synthesis of 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy can be achieved through various routes, depending on the desired yield and purity. One common method involves the reaction of 6-chloro-3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction proceeds via an esterification process, resulting in the formation of the ethoxy derivative.
Recent advancements in green chemistry have led to more environmentally friendly synthesis methods. For instance, using microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. This approach aligns with sustainable chemistry practices and is gaining increasing attention in both academic and industrial settings.
Spectroscopic Analysis
Spectroscopic techniques play a crucial role in characterizing 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to the carboxylic acid (C=O stretch at around 1700 cm-1) and ether (C-O stretch at around 1000 cm-1) functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with distinct signals for the aromatic protons, aliphatic protons, and functional groups.
X-ray crystallography has also been employed to determine the precise three-dimensional structure of 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy. This technique offers valuable insights into intermolecular interactions and packing arrangements within the crystal lattice.
Biological Activity and Pharmaceutical Applications
2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy has shown promising biological activity in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various metabolic pathways. For example, it has been found to inhibit certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy has exhibited anti-inflammatory effects in preclinical models. These properties make it a candidate for further investigation as a therapeutic agent for inflammatory diseases such as arthritis and asthma.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy. Preliminary results are encouraging, with several compounds showing promising therapeutic potential without significant adverse effects.
Toxicology and Safety Considerations
The toxicological profile of 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy is an important aspect of its evaluation for pharmaceutical use. Preclinical studies have indicated that it has low acute toxicity when administered orally or intravenously. However, chronic exposure studies are ongoing to assess potential long-term effects.
In vitro assays have shown that 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy does not exhibit significant genotoxicity or mutagenicity at relevant concentrations. These findings support its safety for further development as a therapeutic agent.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and formulation strategies. Additionally, efforts are being made to explore its potential in combination therapies for complex diseases such as cancer and neurodegenerative disorders.
In conclusion, 2-pyridinecarboxylic acid, 6-chloro-3-ethoxy (CAS No. 2260937-94-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and application in various therapeutic areas.
2260937-94-6 (2-Pyridinecarboxylic acid, 6-chloro-3-ethoxy-) 関連製品
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 2361836-77-1(N-(2-cyanoethyl)-N-(2,2-dimethylpropyl)-4-(prop-2-enamido)benzamide)
- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)
- 279-82-3(3-Azabicyclo[3.2.1]octane)



